3-Ethyl-1-(4-hydroxycyclohexyl)urea: A Core Pharmacophore Fragment in Soluble Epoxide Hydrolase (sEH) Inhibitor Design
3-Ethyl-1-(4-hydroxycyclohexyl)urea: A Core Pharmacophore Fragment in Soluble Epoxide Hydrolase (sEH) Inhibitor Design
In the landscape of rational drug design, small fragment molecules often serve as the foundational blueprints for highly potent clinical candidates. 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) is a specialized 1,3-disubstituted urea derivative that functions as a critical pharmacophore probe. While larger, highly lipophilic ureas dominate the literature as soluble epoxide hydrolase (sEH) inhibitors, this low-molecular-weight fragment provides researchers with a minimalist scaffold to isolate and study the binding thermodynamics of the urea-cyclohexanol axis without the confounding variables of massive hydrophobic appendages.
This technical guide deconstructs the structural rationale, physicochemical properties, and synthetic methodologies associated with 3-Ethyl-1-(4-hydroxycyclohexyl)urea, providing a comprehensive resource for medicinal chemists and drug development professionals.
Physicochemical Profiling and Structural Identity
Before deploying a fragment in a screening library or utilizing it as a synthetic intermediate, its baseline physicochemical parameters must be established. The compound features a central urea linkage flanked by an ethyl group and a 4-hydroxycyclohexyl ring.
Quantitative Data Summary
| Property | Value | Clinical / Chemical Significance |
| Chemical Name | 3-Ethyl-1-(4-hydroxycyclohexyl)urea | Standard IUPAC nomenclature. |
| CAS Registry Number | 956711-41-4 | Unique identifier for catalog sourcing (). |
| Molecular Formula | C9H18N2O2 | Indicates a low-molecular-weight fragment. |
| Molecular Weight | 186.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300). |
| H-Bond Donors | 3 | Two from the urea nitrogens, one from the hydroxyl group. |
| H-Bond Acceptors | 2 | Urea carbonyl oxygen and hydroxyl oxygen. |
| Topological Polar Surface Area | ~60 Ų | Optimal for cellular permeability; avoids excessive lipophilicity. |
Mechanistic Rationale in Drug Design
The architecture of 3-Ethyl-1-(4-hydroxycyclohexyl)urea is not arbitrary; it is a meticulously designed combination of functional groups that address specific challenges in enzyme inhibition—particularly targeting sEH, an enzyme implicated in hypertension, inflammation, and cardiovascular disease.
The Urea Core: Transition-State Mimicry
The 1,3-disubstituted urea motif is the hallmark of sEH inhibitors. The urea carbonyl acts as a transition-state mimic for the epoxide ring-opening event catalyzed by the enzyme. In the active site, the urea carbonyl oxygen accepts hydrogen bonds from the catalytic tyrosine residues (Tyr381 and Tyr465), while the adjacent urea NH protons donate hydrogen bonds to Asp333.
The 4-Hydroxycyclohexyl Moiety: Solubility and Conformation
First-generation sEH inhibitors often utilized large, greasy groups (like adamantane) which resulted in poor aqueous solubility and high plasma protein binding. The incorporation of a 4-hydroxycyclohexyl ring drastically improves the solubility profile by lowering the LogP. Furthermore, the trans-isomer is strictly preferred. The trans-configuration places both the urea linkage and the hydroxyl group in equatorial positions, minimizing 1,3-diaxial steric clashes and improving metabolic stability against hepatic microsomes (). The hydroxyl group extends into the solvent-exposed channel of the enzyme, providing additional stabilization through water networks.
The Ethyl Group: A Minimalist Lipophilic Probe
In full-sized clinical candidates, the ethyl group is usually replaced by bulky hydrophobic moieties to fill the primary hydrophobic pocket of sEH. In this fragment, the ethyl group serves as a minimal lipophilic probe, allowing researchers to study the baseline affinity of the urea-cyclohexanol core without the overwhelming van der Waals forces contributed by larger groups.
Pharmacophore mapping of 3-Ethyl-1-(4-hydroxycyclohexyl)urea in the sEH active site.
Synthesis and Experimental Protocol
The synthesis of 1,3-disubstituted ureas via the reaction of an isocyanate with an amine is a highly reliable methodology in medicinal chemistry (). The following protocol describes the synthesis of the trans-isomer of 3-Ethyl-1-(4-hydroxycyclohexyl)urea, optimized for chemoselectivity and high yield.
Causality in Reagent Selection
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Solvent (DMF): The starting material, trans-4-aminocyclohexanol hydrochloride, is a highly polar salt with poor solubility in standard organic solvents like dichloromethane. N,N-Dimethylformamide (DMF) ensures complete dissolution.
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Base (Triethylamine - TEA): Required to neutralize the hydrochloride salt, liberating the free primary amine for nucleophilic attack on the isocyanate.
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Temperature Control (0°C to RT): The nucleophilic addition of an amine to an isocyanate is highly exothermic. Initiating the reaction at 0°C prevents thermal degradation and enforces chemoselectivity, ensuring the isocyanate reacts exclusively with the highly nucleophilic primary amine rather than the secondary hydroxyl group ().
Step-by-Step Methodology
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Preparation: Suspend trans-4-aminocyclohexanol hydrochloride (1.0 equivalent, 10 mmol) in 20 mL of anhydrous DMF in a flame-dried, round-bottom flask under a continuous nitrogen atmosphere.
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Neutralization: Add Triethylamine (TEA, 1.2 equivalents, 12 mmol) dropwise to the suspension at room temperature. Stir the mixture for 15 minutes to ensure complete liberation of the free amine.
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Addition: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Slowly add Ethyl isocyanate (1.05 equivalents, 10.5 mmol) dropwise over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir continuously for 12 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain; the disappearance of the primary amine spot confirms reaction completion.
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Quenching & Extraction: Quench the reaction by adding 30 mL of 1N HCl to neutralize excess TEA and trace unreacted amine. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 30 mL).
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Purification: Wash the combined organic layers with distilled water (to remove DMF) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from an EtOAc/Hexane mixture to yield pure trans-3-ethyl-1-(4-hydroxycyclohexyl)urea as a white crystalline solid.
Step-by-step synthetic workflow for 3-Ethyl-1-(4-hydroxycyclohexyl)urea.
Analytical Validation & Quality Control
To guarantee the structural integrity and purity of the synthesized fragment before biological assaying, the following analytical validations must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 187.2, confirming the molecular weight.
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¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆):
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The urea NH protons will appear as two distinct broad singlets between 5.5 and 6.0 ppm.
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The ethyl group will present a classic splitting pattern: a triplet at ~1.0 ppm (CH₃) and a multiplet/quartet at ~3.0 ppm (CH₂).
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The axial methine proton of the cyclohexyl ring (adjacent to the hydroxyl group) will appear as a broad multiplet around 3.3–3.5 ppm, confirming the trans-equatorial configuration.
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References
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Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]
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1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: Inorganics (via NIH/PMC) URL:[Link]
